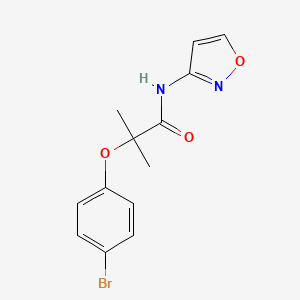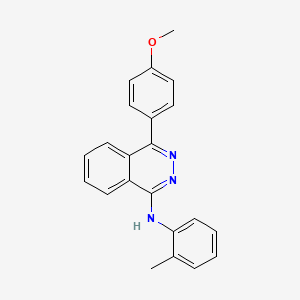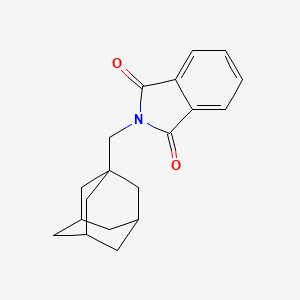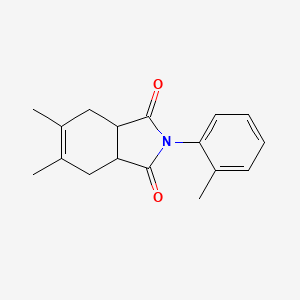
2-(4-bromophenoxy)-N-3-isoxazolyl-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-3-isoxazolyl-2-methylpropanamide is a chemical compound that has been extensively studied for its potential scientific applications. This compound is also known as BPIP and has been synthesized using various methods.
作用機序
The exact mechanism of action of BPIP is not yet fully understood. However, it has been suggested that BPIP may act by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth, fungal growth, and inflammation. BPIP may also induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
BPIP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and fungi in vitro. BPIP has also been found to reduce the levels of inflammatory markers in vitro and in vivo. Moreover, BPIP has been shown to have low toxicity and does not affect normal cells.
実験室実験の利点と制限
BPIP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BPIP has also been found to have low toxicity and does not affect normal cells. However, BPIP has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not yet fully understood. Moreover, BPIP has not been extensively tested in vivo, and its efficacy and safety in animal models need to be further investigated.
将来の方向性
There are several future directions for the study of BPIP. Firstly, the exact mechanism of action of BPIP needs to be further investigated. Secondly, the efficacy and safety of BPIP in animal models need to be tested. Thirdly, the potential use of BPIP in combination with other drugs or therapies needs to be explored. Fourthly, the development of BPIP analogs with improved efficacy and safety is an area of future research. Finally, the potential use of BPIP in clinical trials for cancer, fungal infections, and inflammatory diseases needs to be investigated.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-3-isoxazolyl-2-methylpropanamide or BPIP is a chemical compound that has potential scientific research applications. BPIP has been found to have anticancer, antifungal, and anti-inflammatory properties. The exact mechanism of action of BPIP is not yet fully understood, and further research is needed to explore its potential use in various scientific fields. BPIP has several advantages for lab experiments, but its limitations need to be further investigated. Finally, there are several future directions for the study of BPIP, including the development of BPIP analogs and the potential use of BPIP in clinical trials.
合成法
BPIP can be synthesized using various methods, including the reaction of 4-bromoanisole with 3-isoxazolyl-2-methylpropanoyl chloride in the presence of triethylamine. Another method involves the reaction of 4-bromoanisole with 3-isoxazolyl-2-methylpropanoic acid in the presence of thionyl chloride. The yield of the compound can be improved by using different solvents and reaction conditions.
科学的研究の応用
BPIP has been studied for its potential applications in various scientific fields. It has been found to have anticancer properties and has been tested against various cancer cell lines such as breast cancer, colon cancer, and lung cancer. BPIP has also been found to have antifungal properties and has been tested against various fungi such as Candida albicans and Aspergillus niger. Moreover, BPIP has been studied for its potential use as an anti-inflammatory agent and has been tested against various inflammatory markers.
特性
IUPAC Name |
2-(4-bromophenoxy)-2-methyl-N-(1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-13(2,12(17)15-11-7-8-18-16-11)19-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLISIPXYHRNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NOC=C1)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5226304.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5226321.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5226331.png)

![1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5226343.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5226350.png)
![2-[1-(4-chlorophenyl)cyclobutyl]-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,3,4-oxadiazole](/img/structure/B5226359.png)

![4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5226375.png)
![5-{3-ethoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226388.png)
![N-(4-nitrophenyl)-2-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5226397.png)

![1-ethyl-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226410.png)